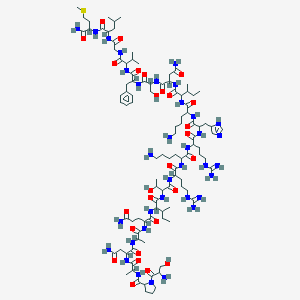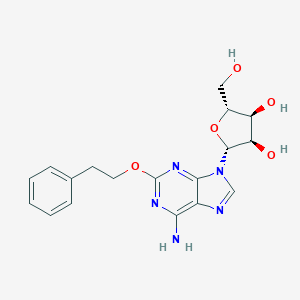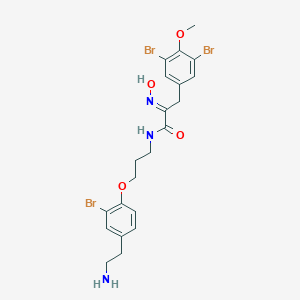
14-Debromoprearaplysillin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Debromoprearaplysillin I is a natural product that has been isolated from marine sponges. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 14-Debromoprearaplysillin I is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
14-Debromoprearaplysillin I has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 14-Debromoprearaplysillin I has been found to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 14-Debromoprearaplysillin I in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 14-Debromoprearaplysillin I in lab experiments is its complex structure, which makes it difficult to synthesize.
Direcciones Futuras
There are several future directions for the research of 14-Debromoprearaplysillin I. One of the directions is to explore its potential as an anti-cancer drug. Another direction is to investigate its anti-inflammatory and anti-microbial properties. Additionally, further research is needed to understand the mechanism of action of 14-Debromoprearaplysillin I and its potential side effects.
Conclusion:
In conclusion, 14-Debromoprearaplysillin I is a natural product that has shown promising results in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Although there are some limitations to using 14-Debromoprearaplysillin I in lab experiments, it has significant potential for future research and development.
Métodos De Síntesis
The synthesis of 14-Debromoprearaplysillin I is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most promising methods is the total synthesis approach, which involves the use of various chemical reactions to produce the compound. Another method involves the isolation of 14-Debromoprearaplysillin I from marine sponges.
Aplicaciones Científicas De Investigación
14-Debromoprearaplysillin I has shown significant potential in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
Número CAS |
136685-30-8 |
|---|---|
Nombre del producto |
14-Debromoprearaplysillin I |
Fórmula molecular |
C21H24Br3N3O4 |
Peso molecular |
622.1 g/mol |
Nombre IUPAC |
(2E)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C21H24Br3N3O4/c1-30-20-16(23)10-14(11-17(20)24)12-18(27-29)21(28)26-7-2-8-31-19-4-3-13(5-6-25)9-15(19)22/h3-4,9-11,29H,2,5-8,12,25H2,1H3,(H,26,28)/b27-18+ |
Clave InChI |
DJJKDYYBOSZKDA-OVVQPSECSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
SMILES |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
SMILES canónico |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
Sinónimos |
14-debromoprearaplysillin I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



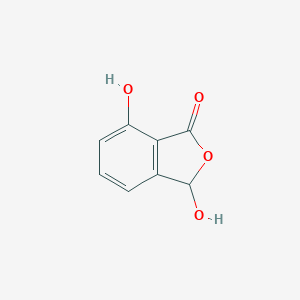
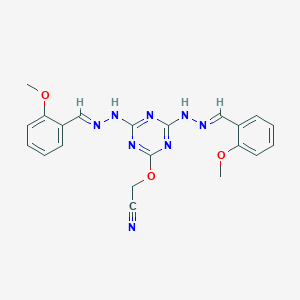
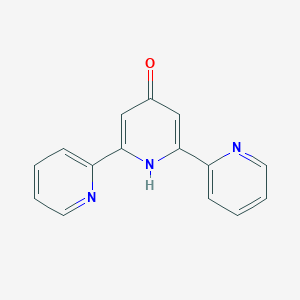
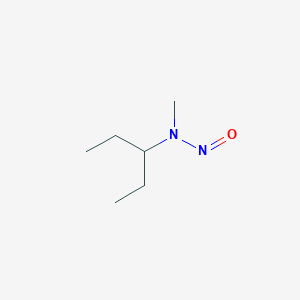
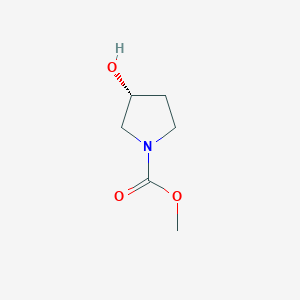
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
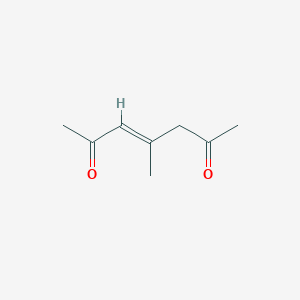
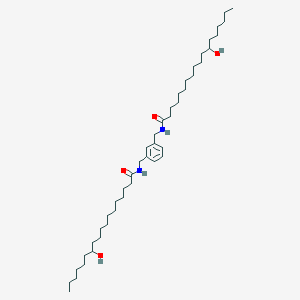
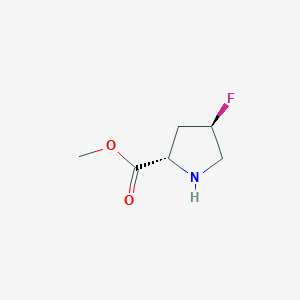
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
